molecular formula C5H7N3O2 B11925712 2-amino-5-methoxypyrimidin-4(5H)-one

2-amino-5-methoxypyrimidin-4(5H)-one

Cat. No.: B11925712
M. Wt: 141.13 g/mol
InChI Key: DQURUDPDTAJYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methoxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methoxypyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine with ethyl acetoacetate, followed by methoxylation. The reaction conditions often require a basic environment and elevated temperatures to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, such as amines or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound, potentially with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-Amino-5-methoxypyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-amino-5-methoxypyrimidin-4(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 2-Amino-5-phenoxypyrimidin-4-ol
  • 5-Methoxy-2-propylsulfanylpyrimidin-4-ol
  • 2-Methanesulfonyl-5-methoxypyrimidin-4-ol

Comparison: 2-Amino-5-methoxypyrimidin-4(5H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions. These differences make it a valuable compound for specific applications where its unique properties are advantageous.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-amino-5-methoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2-3H,1H3,(H2,6,8,9)

InChI Key

DQURUDPDTAJYQY-UHFFFAOYSA-N

Canonical SMILES

COC1C=NC(=NC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.